molecular formula C22H21N5O3S B11497433 N-(diphenylmethyl)-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

N-(diphenylmethyl)-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11497433
M. Wt: 435.5 g/mol
InChI Key: PTVRUOIZYVOFAJ-UHFFFAOYSA-N
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Description

N-(DIPHENYLMETHYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE: is a complex organic compound that features a combination of aromatic rings, a tetrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with a sulfonyl chloride.

    Ethoxy Substitution: The ethoxy group is introduced through an etherification reaction.

    Final Coupling: The final step involves coupling the diphenylmethyl group to the benzene ring, which can be achieved using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Industrial Chemistry: It might be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(DIPHENYLMETHYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating their function. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing the compound to bind to active sites on enzymes.

    Materials Science: The compound’s electronic properties could be exploited in the design of semiconductors or other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    N-(DIPHENYLMETHYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE: can be compared to other sulfonamide-containing compounds, such as:

Uniqueness

  • The presence of the tetrazole ring in N-(DIPHENYLMETHYL)-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE distinguishes it from many other sulfonamide compounds, potentially offering unique binding properties and reactivity.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-benzhydryl-2-ethoxy-5-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H21N5O3S/c1-2-30-20-14-13-19(27-16-23-25-26-27)15-21(20)31(28,29)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,22,24H,2H2,1H3

InChI Key

PTVRUOIZYVOFAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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